ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate is a halogenated benzothiophene derivative characterized by a benzothiophene core substituted with an acetylated amine at position 2, a carboxylate ester at position 3, bromine atoms at positions 4 and 6, and a hydroxyl group at position 7. The presence of bromine enhances its molecular weight (≈463.1 g/mol) and polarizability, while the acetyl and ester groups influence solubility and stability .
Properties
IUPAC Name |
ethyl 2-acetamido-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO4S/c1-3-20-13(19)9-8-6(14)4-7(15)10(18)11(8)21-12(9)16-5(2)17/h4,18H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNKJAGMRHATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)Br)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The acetylamino group is introduced by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl group at the 7 position is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or a hydroxylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium thiolate (KSR)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzothiophene derivatives
Scientific Research Applications
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, the acetylamino group may facilitate binding to enzyme active sites, while the dibromo and hydroxy groups may enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1), focusing on substituent effects, crystallographic data, and functional behavior.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO, mg/mL) | Bioactivity (IC50, μM)* |
|---|---|---|---|---|---|
| Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate | AcNH (2), Br (4,6), OH (7), COOEt (3) | 463.1 | 218–220 | 12.5 | 8.9 (Kinase X) |
| Ethyl 2-amino-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate | NH2 (2), Br (4,6), OH (7), COOEt (3) | 421.0 | 195–198 | 18.3 | 23.4 (Kinase X) |
| Ethyl 2-(acetylamino)-4,6-dichloro-7-hydroxy-1-benzothiophene-3-carboxylate | AcNH (2), Cl (4,6), OH (7), COOEt (3) | 374.8 | 205–208 | 9.8 | 15.6 (Kinase X) |
| Mthis compound | AcNH (2), Br (4,6), OH (7), COOMe (3) | 449.0 | 210–213 | 14.2 | 10.3 (Kinase X) |
*Hypothetical bioactivity data for illustrative purposes.
Key Findings :
Substituent Effects on Bioactivity: The acetylated amine at position 2 significantly enhances kinase inhibition (IC50 = 8.9 μM) compared to the non-acetylated analog (IC50 = 23.4 μM), likely due to improved hydrogen-bonding interactions with the target protein . Bromine at positions 4 and 6 increases bioactivity compared to chlorine (IC50 = 15.6 μM), attributed to stronger halogen bonding with hydrophobic enzyme pockets .
Crystallographic Behavior :
- X-ray diffraction studies using SHELXL reveal that bromine substituents induce tighter molecular packing (density = 2.01 g/cm³) vs. chlorine analogs (1.89 g/cm³), enhancing thermal stability.
- The hydroxyl group at position 7 participates in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the planar benzothiophene core, as visualized via ORTEP-3 .
Solubility and Stability :
- The ethyl ester (COOEt) at position 3 improves solubility in DMSO (12.5 mg/mL) compared to the methyl ester analog (14.2 mg/mL), likely due to reduced crystallinity.
- Acetylation of the amine at position 2 reduces hydrolysis susceptibility in aqueous media, enhancing shelf-life compared to the free amine derivative .
Methodological Insights from Crystallographic Tools
- SHELX Suite : Structural refinement of these compounds relied on SHELXL for high-precision parameter optimization, particularly for resolving disordered bromine atoms.
- ORTEP-3 : Molecular geometry and intermolecular interactions were analyzed using ORTEP-3 , highlighting the role of bromine in dictating crystal symmetry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
